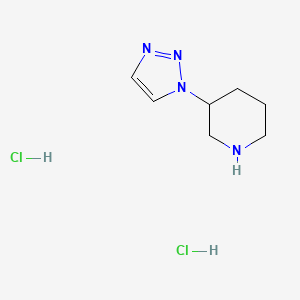

3-(Triazol-1-yl)piperidine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

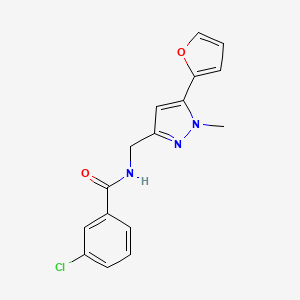

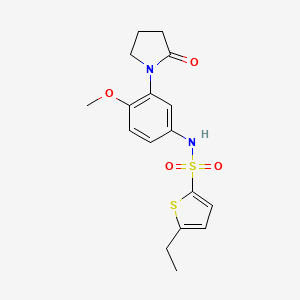

“3-(Triazol-1-yl)piperidine;dihydrochloride” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . It is a part of a class of compounds known as azoles, which are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H14Cl2N4 . The average mass is 225.119 Da and the monoisotopic mass is 224.059555 Da .科学的研究の応用

1. Antiparasitic Drug Design

- Triazole derivatives, including those derived from natural products like piperine, have been explored for their trypanocidal activity, particularly against Trypanosoma cruzi. These derivatives show promise in antiparasitic drug development (Franklim et al., 2013).

2. Synthesis of Piperidine Derivatives

- Research has focused on the synthesis of various piperidine derivatives, including 3- and 4-(1H-azol-1-yl)piperidines, by arylation of azoles. These compounds have potential applications in medicinal chemistry (Shevchuk et al., 2012).

3. Novel Piperidine-Based Hybrids

- New series of dibenzyl N(2)-C-linked triazolyl piperidines have been synthesized. These compounds, obtained from nucleophilic reactions under basic conditions, may have applications in drug development (Appala et al., 2022).

4. Anticonvulsant Drug Development

- Nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moieties, such as piperidine derivatives, have shown potential as anticonvulsant drugs (Song et al., 2020).

5. Antifungal Activity

- Triazole derivatives with piperidine side chains have been synthesized and evaluated for their antifungal properties against human pathogenic fungi (Yu et al., 2014).

6. Antagonist Activity in Neuropharmacology

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups have shown 5-HT2 antagonist activity, important for neurological and psychiatric drug research (Watanabe et al., 1992).

7. Catalyst Development in Organic Synthesis

- Piperidine-4-carboxylic acid functionalized nanoparticles have been used as catalysts in the synthesis of organic compounds, demonstrating the versatility of piperidine derivatives in chemical synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

8. Molecular Structure Analysis

- Studies on the molecular structure and intermolecular interactions of triazole derivatives provide insights into the design of biologically active compounds (Shukla et al., 2017).

9. Antimicrobial Drug Discovery

- Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).

10. Development of Adenosine Receptor Antagonists

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, including those with piperidine rings, have been explored as human A₃ adenosine receptor antagonists, useful in cardiovascular and neurological therapies (Baraldi et al., 2012).

将来の方向性

The future directions for “3-(Triazol-1-yl)piperidine;dihydrochloride” could involve further exploration of its potential biological activities. For instance, benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds have been synthesized and examined for their α-amylase and α-glucosidase inhibitory potential . These compounds might be potential lead compounds for the treatment of diabetes .

作用機序

Target of Action

Compounds with similar structures, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, have shown significant α-glucosidase inhibition and anticancer activity .

Mode of Action

It’s worth noting that triazole derivatives have been reported to interact with various targets via hydrogen bonding .

Biochemical Pathways

Similar compounds have shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . They also exhibit anticancer activity, suggesting potential interactions with pathways involved in cell proliferation and survival .

Result of Action

Similar compounds have shown significant α-glucosidase inhibition and anticancer activity , suggesting that they may alter cellular metabolism and proliferation.

特性

IUPAC Name |

3-(triazol-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-7(6-8-3-1)11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGLAEAJDLFWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CN=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757384.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)

![tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2757395.png)